molecular formula C14H11ClO2 B13831636 2-Chloro-6-methyl-3-phenylbenzoic acid

2-Chloro-6-methyl-3-phenylbenzoic acid

Cat. No.: B13831636
M. Wt: 246.69 g/mol
InChI Key: OUZRJQGYNCFCES-UHFFFAOYSA-N
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Description

2-Chloro-4-methylbiphenyl-3-carboxylic acid is an organic compound that belongs to the class of biphenyl carboxylic acids It is characterized by the presence of a chlorine atom at the second position, a methyl group at the fourth position, and a carboxylic acid group at the third position of the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Chloro-4-methylbiphenyl-3-carboxylic acid involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a boronic acid or boronate ester as the coupling partner and a halogenated biphenyl derivative as the starting material. The reaction is catalyzed by a palladium complex and usually takes place in the presence of a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-4-methylbiphenyl-3-carboxylic acid may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to minimize by-products and maximize the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methylbiphenyl-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

2-Chloro-4-methylbiphenyl-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methylbiphenyl-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and the carboxylic acid group can influence its binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobiphenyl-3-carboxylic acid: Lacks the methyl group at the fourth position.

    4-Methylbiphenyl-3-carboxylic acid: Lacks the chlorine atom at the second position.

    2-Chloro-4-methylbiphenyl: Lacks the carboxylic acid group at the third position.

Uniqueness

2-Chloro-4-methylbiphenyl-3-carboxylic acid is unique due to the combination of the chlorine atom, methyl group, and carboxylic acid group on the biphenyl structure. This unique combination of functional groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H11ClO2

Molecular Weight

246.69 g/mol

IUPAC Name

2-chloro-6-methyl-3-phenylbenzoic acid

InChI

InChI=1S/C14H11ClO2/c1-9-7-8-11(10-5-3-2-4-6-10)13(15)12(9)14(16)17/h2-8H,1H3,(H,16,17)

InChI Key

OUZRJQGYNCFCES-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C2=CC=CC=C2)Cl)C(=O)O

Origin of Product

United States

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